N'-hexanoyl-2-hydroxybenzohydrazide

Metallacrown Supramolecular coordination chemistry Manganese metalladiazamacrocycle

N′-Hexanoyl-2-hydroxybenzohydrazide (CAS 83431-78-1, synonym N-hexanoylsalicylhydrazide, abbreviated H₃hshz) is a 2-hydroxy-substituted benzohydrazide bearing a linear six-carbon hexanoyl chain at the N′-position. With molecular formula C₁₃H₁₈N₂O₃ and a monoisotopic mass of 250.13174 Da, it belongs to the N-acylsalicylhydrazide ligand family.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
Cat. No. B1254646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hexanoyl-2-hydroxybenzohydrazide
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NNC(=O)C1=CC=CC=C1O
InChIInChI=1S/C13H18N2O3/c1-2-3-4-9-12(17)14-15-13(18)10-7-5-6-8-11(10)16/h5-8,16H,2-4,9H2,1H3,(H,14,17)(H,15,18)
InChIKeyHMTBPVKDEXDZCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N′-Hexanoyl-2-hydroxybenzohydrazide (H₃hshz): A Pentadentate Ligand Precursor for Architecturally Controlled Polynuclear Metal Complexes


N′-Hexanoyl-2-hydroxybenzohydrazide (CAS 83431-78-1, synonym N-hexanoylsalicylhydrazide, abbreviated H₃hshz) is a 2-hydroxy-substituted benzohydrazide bearing a linear six-carbon hexanoyl chain at the N′-position [1]. With molecular formula C₁₃H₁₈N₂O₃ and a monoisotopic mass of 250.13174 Da, it belongs to the N-acylsalicylhydrazide ligand family . Upon triple deprotonation, the trianionic hshz³⁻ species functions as a pentadentate chelator (ONO donor set plus hydrazide N–N bridge), enabling the self-assembly of polynuclear transition-metal complexes whose nuclearity, cavity architecture, and hydrophobic surface properties are directly programmed by the N′-acyl substituent [2].

Pentadentate ONO-N-N donor set for programmed polynuclear self-assembly
β-branched hexanoyl chain directs 18-membered hexanuclear metallamacrocycles
Suitable for magnetic materials, host–guest chemistry, and bioinorganic model studies

Why N′-Hexanoyl-2-hydroxybenzohydrazide Cannot Be Replaced by Shorter- or Longer-Chain N-Acylsalicylhydrazide Analogs in Coordination Chemistry Applications


The N-acylsalicylhydrazide ligand family shares a conserved salicylhydrazide core, but the N′-acyl substituent is not a passive spectator: its steric bulk, branching architecture (β- vs. α-branched), and chain length dictate the nuclearity and ring size of the resulting polymetallic assembly [1]. Replacing the hexanoyl chain with a shorter acetyl (C₂) or propionyl (C₃) group alters the hydrophobic cavity architecture, while switching to an α-branched acyl group changes the metallamacrocycle from an 18-membered hexanuclear ring to a 24- or 30-membered system [2]. Procurement of an incorrect N-acyl variant therefore produces a structurally distinct coordination product, compromising experimental reproducibility in metallacrown synthesis, magnetic materials research, and bioinorganic screening [3].

Target
H₃hshz (β-branched hexanoyl): reliably forms 18-membered hexanuclear rings
α-Branched analogs
α-branched N-acylsalicylhydrazides may yield 24- or 30-membered rings, altering cavity architecture and magnetic exchange
Nuclearity mismatch can invalidate structural benchmarking
Shorter-chain analogs
Acetyl (C₂) or propionyl (C₃) analogs close or obstruct the metallamacrocycle cavity, blocking host–guest access
Cavity state directly impacts encapsulation studies

Quantitative Differentiation Evidence for N′-Hexanoyl-2-hydroxybenzohydrazide (H₃hshz) Versus Closest N-Acylsalicylhydrazide Analogs


N′-Acyl Chain Branching Architecture Controls Metallamacrocycle Nuclearity and Outer Diameter

The linear (β-branched) hexanoyl chain of H₃hshz directs self-assembly exclusively toward 18-membered hexanuclear manganese metalladiazamacrocycles with an outer diameter of approximately 2.1 nm. In direct contrast, α-branched N-acylsalicylhydrazides such as H₃2-mpshz (isopropyl tail) yield 24-membered octanuclear rings (~2.3 nm), while bulkier α-branched ligands (H₃RS-2-mbshz, H₃S-2-mbshz, H₃2-dmpshz) produce 30-membered decanuclear rings (~2.6 nm) [1]. The switch in nuclearity and ring size is a direct steric consequence of whether the acyl substituent carries a sterically flexible Cα methylene group (β-branched → hexanuclear) or a more hindered Cα configuration (α-branched → octa-/decanuclear) [1].

Nuclearity control
Head-to-head
Hexanuclear Mn₆ (2.1 nm) vs. octa- (Mn₈, 2.3 nm) or decanuclear (Mn₁₀, 2.6 nm)
Supports predictable hexanuclear assembly for magnetic benchmarking
Nuclearity step increases ring diameter by ~0.2–0.3 nm
Metallacrown Supramolecular coordination chemistry Manganese metalladiazamacrocycle

Chain-Length-Dependent Hydrophobic Cavity Architecture in Hexanuclear Manganese Metalamacrocycles

Within the hexanuclear Mn(III) metallamacrocycle series, the N′-acyl chain length governs the spatial organization of the hydrophobic tails and the accessibility of the central cavity. In [Mn₆(ashz)₆(DMF)₆] (H₃ashz, acetyl), both faces of the cavity are closed by the three methyl groups. In [Mn₆(pshz)₆(DMF)₆] (H₃pshz, propionyl), one ethyl side chain projects into the cavity. In [Mn₆(hshz)₆(DMF)₆] (H₃hshz, hexanoyl), three alternating hexyl chains align at approximately right angles to the macrocycle plane in one direction, while the other three align in the opposite direction, creating an open cavity flanked by tripled hydrophobic tails on each chiral face [1].

Cavity architecture
Head-to-head
Open cavity with tripled hydrophobic tails (hexanoyl) vs. closed (acetyl) or partially obstructed (propionyl)
Hexanoyl chain reported to support open cavity for host–guest chemistry
Lauroyl analog also shows open architecture
Hydrophobic cavity engineering Metallamacrocycle Self-assembly

Linear Trinuclear Nickel(II) Complexes with Broad-Spectrum Antibacterial Activity

Reaction of Ni(OAc)₂·4H₂O with H₃hshz yields two structurally characterized trinuclear Ni(II) complexes — Ni₃(hshz)₂(py)₄ (1) and Ni₃(hshz)₂(py)₂(DMF)₂ (2) — both adopting a strictly linear Ni–N–N–Ni–N–N–Ni core with square-planar terminal Ni(II) and octahedral central Ni(II) [1]. Complex 1 was screened against seven common bacterial strains and demonstrated antibacterial activity [1]. Prior structure–activity work across the N-acylsalicylhydrazide ligand class has established that the linear trinuclear geometry adopted by β-branched ligands (including H₃hshz) produces a distinct bioactivity profile compared with bent trinuclear complexes formed by α-branched ligands [2].

Antibacterial geometry
Class-level
Linear trinuclear Ni(II) complex with demonstrated antibacterial activity against 7 strains
Supports structure-activity correlation; bent analogs may shift bioactivity profile
Quantitative MIC differences not reported for this compound
Bioinorganic chemistry Antibacterial nickel complexes Trinuclear metal complexes

Isostructural Hexanuclear Metalamacrocycle Formation Across Multiple Trivalent Metal Ions

The triple-deprotonated N-acylsalicylhydrazidate ligands, including hshz³⁻, bridge trivalent metal ions via the hydrazide N–N group to form hexanuclear metallamacrocycles that are isostructural across Co(III), Fe(III), and Ga(III) centers [1]. This isostructurality is a distinctive feature of the β-branched N-acylsalicylhydrazide subclass: all hexanuclear metallamacrocycles with various metal ions and this ligand series adopt the same 18-membered ring architecture [1]. This enables systematic variation of the metal ion while preserving the metallamacrocycle scaffold — a capability not shared by α-branched analogs, which yield different nuclearities depending on steric demand [2].

Isostructural platform
Class-level
Isostructural hexanuclear [M₆(hshz)₆] with Mn(III), Co(III), Fe(III), Ga(III)
Enables systematic metal variation within constant ligand scaffold
α-branched analogs do not reliably form hexanuclear structures
Isostructural metallamacrocycles Cobalt Iron Gallium

Unique Mixed-Valence Vanadium(V/IV/V) Trinuclear Complex Formation

H₃hshz reacts with vanadium(III) acetylacetonate to yield a linear trinuclear mixed-valence V(V/IV/V) complex, V₃O₃(hshz)₂(OEt)₂, possessing pseudo-C₂ symmetry [1]. The central V(IV)O²⁺ ion is spanned by two terminal square-pyramidal V(V) ions bridged via the hydrazido ligands. In the crystalline state, the complex forms a dimeric structure via weak V=O···V interactions and further assembles into a one-dimensional zigzag chain through bis-μ-alkoxo bridges; in chlorinated solvents, the dimer dissociates to discrete trinuclear units, while in DMSO or DMF, partial ligand dissociation occurs [1]. This solvent-responsive behavior and mixed-valence electronic structure are specific to the H₃hshz–vanadium combination and have not been reported for shorter-chain N-acylsalicylhydrazide vanadium systems.

Mixed-valence V trimer
Reported
Linear V(V/IV/V) complex with solvent-switchable aggregation (dimer in solid, discrete in CHCl₃)
Unique stabilization for vanadium electron-transfer model studies
Not observed with shorter-chain N-acylsalicylhydrazides
Mixed-valence vanadium Bioinorganic model chemistry Electron transfer

Class C β-Lactamase Inhibitory Activity Compared with Unsubstituted Salicylhydrazide

N′-Hexanoyl-2-hydroxybenzohydrazide was evaluated for inhibition of Class C β-lactamase (AmpC) from Enterobacter cloacae 908R and exhibited an IC₅₀ of 4.2 μM (4,200 nM) at a test concentration of 0.8 μmol [1]. By comparison, unsubstituted salicylhydrazide (2-hydroxybenzohydrazide, the parent scaffold lacking the N′-hexanoyl group) showed substantially weaker inhibition in related β-lactamase assays, with reported IC₅₀ values exceeding 977 μM against Staphylococcus aureus β-lactamase [2], suggesting that N′-acylation contributes meaningfully to target engagement in this enzyme class.

β-Lactamase inhibition
Context-dependent
IC₅₀ = 4.2 μM (Class C AmpC) vs. >977 μM for unsubstituted salicylhydrazide (cross-study)
Hexanoyl substitution may enhance target engagement for antibiotic adjuvant screening
Enzyme sources differ; direct comparison limited
β-Lactamase inhibition Antibiotic adjuvant Enterobacter cloacae

Recommended Research and Industrial Application Scenarios for N′-Hexanoyl-2-hydroxybenzohydrazide


Predictable Synthesis of 18-Membered Hexanuclear Metallacrowns for Magnetic Materials Research

When the research objective requires a structurally predictable 18-membered hexanuclear metalladiazamacrocycle with an outer diameter of ~2.1 nm, H₃hshz is the ligand of choice. Its β-branched hexanoyl chain guarantees hexanuclear self-assembly with Mn(III), Co(III), Fe(III), or Ga(III) ions, whereas α-branched or shorter-chain N-acylsalicylhydrazides produce octa- or decanuclear rings of different dimensions [1]. This predictable architecture is essential for reproducible magnetic exchange coupling measurements (Jₑ𝒇𝒇 values) and single-molecule magnet candidate screening [1].

Construction of Open-Cavity Metallamacrocycles for Host–Guest Encapsulation Studies

H₃hshz uniquely positions its three alternating hexyl chains perpendicular to the macrocycle plane, leaving the central cavity unobstructed — in contrast to H₃ashz (cavity closed by methyl groups) and H₃pshz (cavity partially blocked by an ethyl chain) [2]. This makes H₃hshz-derived metallamacrocycles suitable for investigating small-molecule encapsulation, anion recognition, or solvent inclusion within a hydrophobic channel environment [2].

Bioinorganic Screening of Linear Trinuclear Ni(II) Complexes as Antibacterial Agents

For laboratories screening polynuclear metal complexes for antibacterial activity, H₃hshz delivers a reproducible linear trinuclear Ni(II) geometry with demonstrated activity against seven common bacterial strains [3]. The linear architecture is a direct consequence of the β-branched acyl chain; substituting an α-branched analog would produce a bent trinuclear complex with a different bioactivity profile, complicating structure–activity relationship (SAR) interpretation [3].

Mixed-Valence Vanadium Model Chemistry for Electron-Transfer Studies

H₃hshz is the only N-acylsalicylhydrazide reported to stabilize a crystallographically characterized linear mixed-valence V(V/IV/V) trinuclear complex [4]. Its solvent-dependent aggregation behavior — dimeric in the solid state, discrete trinuclear in chlorinated solvents, and partially dissociated in DMSO/DMF — makes it a valuable ligand for studying solvent-controlled metal–metal communication and biologically relevant vanadium redox chemistry [4].

Application
Selection Property
Validation Focus
Magnetic metallacrown research
β-branched hexanoyl chain for predictable 18-membered ring
X-ray confirmation of hexanuclear assembly
Host–guest chemistry
Open cavity with tripled hydrophobic tails
Cavity accessibility via crystallography
Antibacterial screening (Ni complexes)
Linear trinuclear Ni(II) geometry
Structure-activity correlation with biological assays
Vanadium electron-transfer studies
Mixed-valence V(V/IV/V) stabilization
Solvent-dependent aggregation behavior
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